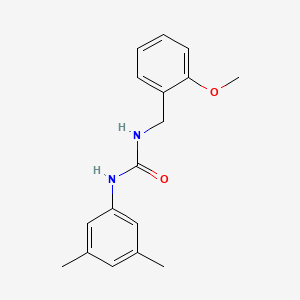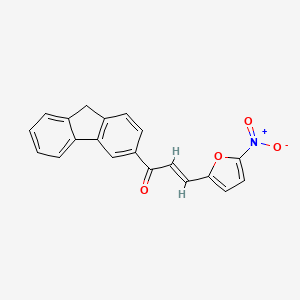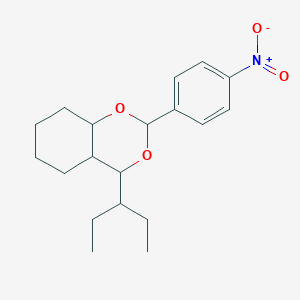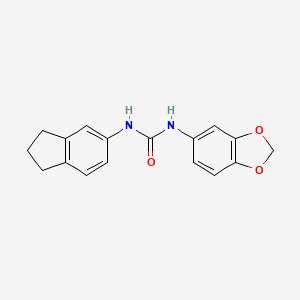
N-(3,5-dimethylphenyl)-N'-(2-methoxybenzyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dimethylphenyl)-N'-(2-methoxybenzyl)urea, also known as DMU, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. DMU is a member of the family of urea derivatives, which have been extensively studied for their pharmacological properties.
作用機序
The mechanism of action of N-(3,5-dimethylphenyl)-N'-(2-methoxybenzyl)urea is not fully understood. However, it has been proposed that N-(3,5-dimethylphenyl)-N'-(2-methoxybenzyl)urea exerts its anticancer effects by inhibiting the activity of a protein called heat shock protein 90 (Hsp90). Hsp90 is involved in the folding and stabilization of various proteins that are important for cancer cell growth and survival. By inhibiting Hsp90, N-(3,5-dimethylphenyl)-N'-(2-methoxybenzyl)urea disrupts the function of these proteins, leading to cell death.
Biochemical and Physiological Effects:
N-(3,5-dimethylphenyl)-N'-(2-methoxybenzyl)urea has been shown to induce a variety of biochemical and physiological effects. In cancer cells, N-(3,5-dimethylphenyl)-N'-(2-methoxybenzyl)urea has been found to decrease the levels of various proteins that are important for cell growth and survival. It has also been shown to increase the levels of reactive oxygen species (ROS), which can lead to oxidative stress and cell death. In addition, N-(3,5-dimethylphenyl)-N'-(2-methoxybenzyl)urea has been found to inhibit the activity of enzymes that are involved in DNA repair, which can lead to DNA damage and cell death.
実験室実験の利点と制限
One of the advantages of N-(3,5-dimethylphenyl)-N'-(2-methoxybenzyl)urea is that it is relatively easy to synthesize and purify. It is also relatively stable and can be stored for extended periods of time. However, one limitation of N-(3,5-dimethylphenyl)-N'-(2-methoxybenzyl)urea is that its mechanism of action is not fully understood. In addition, its anticancer effects have only been demonstrated in vitro and in animal models, and its efficacy and safety in humans have not been established.
将来の方向性
There are several future directions for research on N-(3,5-dimethylphenyl)-N'-(2-methoxybenzyl)urea. One area of interest is to further elucidate its mechanism of action. This could involve studying its interaction with Hsp90 and other proteins that are involved in cancer cell growth and survival. Another area of interest is to investigate its efficacy and safety in human clinical trials. In addition, N-(3,5-dimethylphenyl)-N'-(2-methoxybenzyl)urea could be further modified to improve its potency and selectivity for cancer cells. Finally, N-(3,5-dimethylphenyl)-N'-(2-methoxybenzyl)urea could be tested in combination with other anticancer agents to determine whether it has synergistic effects.
合成法
N-(3,5-dimethylphenyl)-N'-(2-methoxybenzyl)urea can be synthesized through a simple reaction between 3,5-dimethylaniline and 2-methoxybenzyl isocyanate. The reaction is carried out in the presence of a base such as triethylamine, and the product is obtained in high yield. The purity of N-(3,5-dimethylphenyl)-N'-(2-methoxybenzyl)urea can be further improved through recrystallization from a suitable solvent.
科学的研究の応用
N-(3,5-dimethylphenyl)-N'-(2-methoxybenzyl)urea has been studied extensively for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. N-(3,5-dimethylphenyl)-N'-(2-methoxybenzyl)urea has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition to its anticancer properties, N-(3,5-dimethylphenyl)-N'-(2-methoxybenzyl)urea has been investigated for its potential as an anti-inflammatory and antifungal agent.
特性
IUPAC Name |
1-(3,5-dimethylphenyl)-3-[(2-methoxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-12-8-13(2)10-15(9-12)19-17(20)18-11-14-6-4-5-7-16(14)21-3/h4-10H,11H2,1-3H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDYMTYMJPZDMNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)NCC2=CC=CC=C2OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dimethylphenyl)-3-(2-methoxybenzyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2-methyltetrahydro-2H-pyran-2-yl)carbonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5300654.png)


![N-(5-bromo-2-pyridinyl)-2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5300675.png)

![[4-({4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)phenyl]methanol](/img/structure/B5300688.png)
![2-[5-chloro-6-oxo-4-(1-pyrrolidinyl)-1(6H)-pyridazinyl]-N-phenylacetamide](/img/structure/B5300695.png)
![3-(3-nitrophenyl)-N-{[(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5300701.png)
![(1S*,4S*)-3,3-dimethyl-2-methylene-N-[2-(1H-1,2,3-triazol-5-ylthio)ethyl]bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B5300705.png)
![2-[5-{[(5-methyl-1H-benzimidazol-2-yl)thio]acetyl}-5,6-dihydropyrrolo[3,4-c]pyrazol-1(4H)-yl]ethanol](/img/structure/B5300707.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-N'-(4-methylphenyl)urea](/img/structure/B5300714.png)


![3-[4-(benzyloxy)-3-methoxyphenyl]-N-(2-bromo-4-nitrophenyl)acrylamide](/img/structure/B5300742.png)